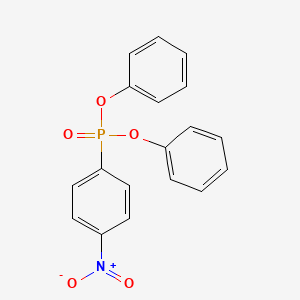
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is an organophosphorus compound with the molecular formula C18H14NO5P It is characterized by the presence of a phosphonic acid ester group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester can be synthesized through the esterification of phosphonic acid with 4-nitrophenol and diphenyl phosphite. The reaction typically involves the use of a catalyst such as triethylamine and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and 4-nitrophenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under elevated temperatures and in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces phosphonic acid and 4-nitrophenol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonic acid, (4-nitrophenyl)-, diphenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, making it useful in both research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is unique due to its specific combination of a phosphonic acid ester and a nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Propiedades
Número CAS |
388606-49-3 |
|---|---|
Fórmula molecular |
C18H14NO5P |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
1-diphenoxyphosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO5P/c20-19(21)15-11-13-18(14-12-15)25(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H |
Clave InChI |
LJEJRHIZRRCZMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



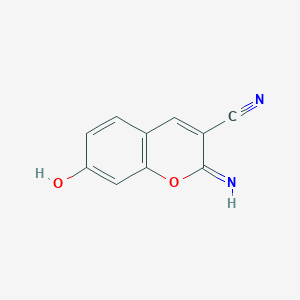

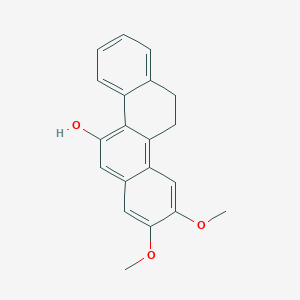
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
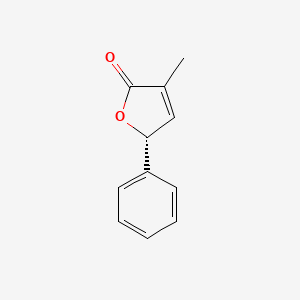
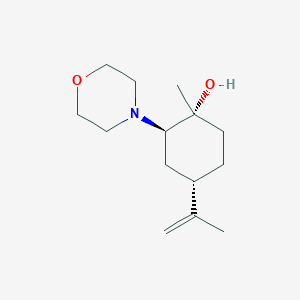
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
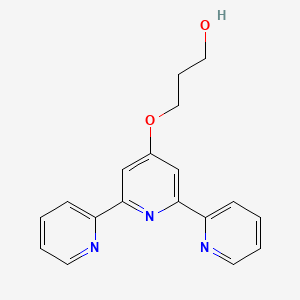
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
